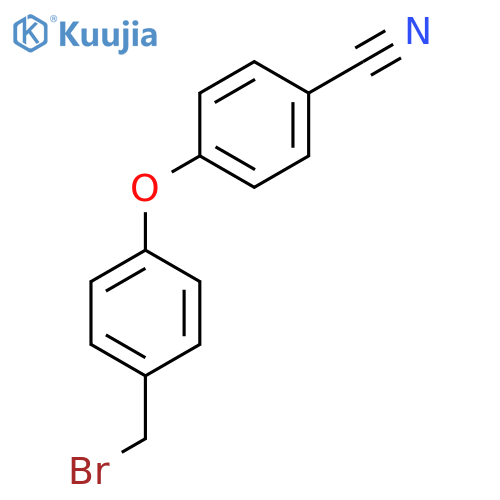Cas no 321337-61-5 (4-4-(bromomethyl)phenoxybenzonitrile)

4-4-(bromomethyl)phenoxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-[4-(bromomethyl)phenoxy]Benzonitrile
- 4-4-(bromomethyl)phenoxybenzonitrile
-
- インチ: 1S/C14H10BrNO/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9H2
- InChIKey: IQTBCAVNXYNWIQ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(=CC=1)OC1C=CC(C#N)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 269
- トポロジー分子極性表面積: 33
4-4-(bromomethyl)phenoxybenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14248011-0.5g |
4-[4-(bromomethyl)phenoxy]benzonitrile |
321337-61-5 | 95% | 0.5g |
$579.0 | 2023-05-25 | |
| Enamine | EN300-14248011-2.5g |
4-[4-(bromomethyl)phenoxy]benzonitrile |
321337-61-5 | 95% | 2.5g |
$1454.0 | 2023-05-25 | |
| Enamine | EN300-14248011-0.25g |
4-[4-(bromomethyl)phenoxy]benzonitrile |
321337-61-5 | 95% | 0.25g |
$367.0 | 2023-05-25 | |
| Enamine | EN300-14248011-0.1g |
4-[4-(bromomethyl)phenoxy]benzonitrile |
321337-61-5 | 95% | 0.1g |
$257.0 | 2023-05-25 | |
| Enamine | EN300-14248011-10000mg |
4-[4-(bromomethyl)phenoxy]benzonitrile |
321337-61-5 | 95.0% | 10000mg |
$3191.0 | 2023-09-30 | |
| 1PlusChem | 1P028C59-100mg |
4-[4-(bromomethyl)phenoxy]benzonitrile |
321337-61-5 | 95% | 100mg |
$369.00 | 2024-05-05 | |
| Enamine | EN300-14248011-2500mg |
4-[4-(bromomethyl)phenoxy]benzonitrile |
321337-61-5 | 95.0% | 2500mg |
$1454.0 | 2023-09-30 | |
| Aaron | AR028CDL-500mg |
4-[4-(bromomethyl)phenoxy]benzonitrile |
321337-61-5 | 95% | 500mg |
$822.00 | 2025-02-16 | |
| Aaron | AR028CDL-100mg |
4-[4-(bromomethyl)phenoxy]benzonitrile |
321337-61-5 | 95% | 100mg |
$379.00 | 2025-02-16 | |
| Enamine | EN300-14248011-1.0g |
4-[4-(bromomethyl)phenoxy]benzonitrile |
321337-61-5 | 95% | 1g |
$743.0 | 2023-05-25 |
4-4-(bromomethyl)phenoxybenzonitrile 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
4-4-(bromomethyl)phenoxybenzonitrileに関する追加情報
Research Briefing on 4-4-(Bromomethyl)phenoxybenzonitrile (CAS: 321337-61-5) in Chemical Biology and Pharmaceutical Applications
4-4-(Bromomethyl)phenoxybenzonitrile (CAS: 321337-61-5) is a brominated aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive molecule. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. This briefing synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications.
The compound's structure features a bromomethyl group attached to a phenoxybenzonitrile scaffold, which enables its participation in various nucleophilic substitution reactions. This reactivity has been exploited in the synthesis of complex molecules, including kinase inhibitors and modulators of protein-protein interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.
Recent advances in chemical biology have revealed that 4-4-(bromomethyl)phenoxybenzonitrile can serve as a versatile warhead in targeted covalent inhibitors. Researchers have developed methodologies to incorporate this moiety into drug-like molecules that selectively modify cysteine residues in target proteins. This approach has shown promise in addressing drug resistance mechanisms, particularly in tyrosine kinase inhibitors used for treating non-small cell lung cancer.
In pharmaceutical development, the compound has been investigated as a precursor for positron emission tomography (PET) tracers. A 2024 study in ACS Chemical Neuroscience reported the successful radiolabeling of derivatives of 4-4-(bromomethyl)phenoxybenzonitrile with fluorine-18 for imaging tau protein aggregates in Alzheimer's disease. The high blood-brain barrier permeability of these derivatives makes them particularly valuable for neurodegenerative disease research.
The safety profile and pharmacokinetic properties of 4-4-(bromomethyl)phenoxybenzonitrile derivatives have been the subject of recent preclinical investigations. While the parent compound shows moderate cytotoxicity, structural modifications have yielded derivatives with improved therapeutic indices. Current research efforts are focused on optimizing the balance between reactivity and selectivity to enhance clinical potential.
Looking forward, the unique chemical properties of 4-4-(bromomethyl)phenoxybenzonitrile continue to inspire innovative applications in drug discovery. Its role in the development of next-generation covalent inhibitors and diagnostic agents positions it as a valuable tool in the chemical biology toolbox. Ongoing research is expected to further elucidate its mechanism of action and expand its therapeutic applications.
321337-61-5 (4-4-(bromomethyl)phenoxybenzonitrile) 関連製品
- 1093230-07-9([3,4,5-tris(acetyloxy)-6-{3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy}oxan-2-yl]methyl acetate)
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)
- 1090935-59-3(2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)
- 756475-16-8(3-fluoroazepan-4-one)
- 2108550-91-8(3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)
- 2877703-26-7(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)
- 1376571-47-9(4-(1-acetylpiperidin-4-yl)oxybenzoic acid)
- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)
- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)